molecular formula C18H17NO4 B2798532 2-(benzyloxy)-N-({[2,2'-bifuran]-5-yl}methyl)acetamide CAS No. 2097889-45-5

2-(benzyloxy)-N-({[2,2'-bifuran]-5-yl}methyl)acetamide

Cat. No. B2798532
CAS RN: 2097889-45-5
M. Wt: 311.337
InChI Key: CPGKOTPOVJKJNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of readily available ammonium hemiaminals as O-transfer reagents and commercially available acetonitriles as a primary amide enolate precursor . The combination serves as an amide enolate equivalent, thereby providing one-pot access to α-substituted indolylacetamides .

Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have focused on the synthesis and biological evaluation of compounds bearing similar structures to "2-(benzyloxy)-N-({[2,2'-bifuran]-5-yl}methyl)acetamide". These compounds have been explored for their potential therapeutic effects, including anticonvulsant, antimicrobial, anti-inflammatory, and antioxidant activities.

  • Anticonvulsant Activity Evaluation : Research on benzyl substituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide demonstrated the synthesis process and evaluated their affinity to GABAergic biotargets, suggesting potential for anticonvulsant activity. Although the synthesized substances did not show significant anticonvulsant activity, the study highlighted the importance of the NHCO cyclic fragment in anticonvulsant activity manifestation (El Kayal et al., 2022).

  • Antimicrobial and Anti-inflammatory Activities : Another study synthesized benzoxazole compounds to test for antimicrobial and anti-inflammatory activities. The compounds showed a significant decrease in paw volume, indicating anti-inflammatory potential, but limited antimicrobial activity at tested concentrations (Thomas, Geetha, & Murugan, 2009).

  • Enzyme Inhibitory Potential : Research into sulfonamides with benzodioxane and acetamide moieties aimed to investigate their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. Some compounds exhibited substantial inhibitory activity, indicating potential therapeutic applications (Abbasi et al., 2019).

Chemical Synthesis and Characterization

In addition to therapeutic potential, research into compounds with structural similarities involves chemical synthesis and characterization, providing foundational knowledge for further application development.

  • Silylation of N-(2-hydroxyphenyl)acetamide : A study explored the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds. This research contributes to understanding the chemical properties and potential applications of these heterocycles (Lazareva et al., 2017).

  • Isocyanide-Based Synthesis : The development of novel compounds through isocyanide-based synthesis demonstrates the versatility of organic synthesis methods in creating structurally diverse molecules with potential biological activities (Akbarzadeh et al., 2012).

Mechanism of Action

Target of Action

The primary targets of 2-(benzyloxy)-N-({[2,2’-bifuran]-5-yl}methyl)acetamide are currently unknown. This compound is a derivative of acetamide, which is a common structural motif in many pharmaceuticals and natural products

Mode of Action

It is known that amides, such as acetamide, can undergo hydrolysis in both acidic and basic conditions . This reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl group, followed by the elimination of the amine . The resulting carboxylate salt can then be protonated to form a carboxylic acid .

Biochemical Pathways

It is possible that this compound could interfere with the metabolism of other amide-containing compounds or disrupt pathways involving carboxylic acids .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the degradation of acetamide pesticides in soil and sewage sludge has been shown to be stereo- and enantioselective . Similarly, the action of 2-(benzyloxy)-N-({[2,2’-bifuran]-5-yl}methyl)acetamide could also be influenced by environmental factors such as pH, temperature, and the presence of other chemicals.

properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-18(13-21-12-14-5-2-1-3-6-14)19-11-15-8-9-17(23-15)16-7-4-10-22-16/h1-10H,11-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGKOTPOVJKJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzyloxy)-N-({[2,2'-bifuran]-5-yl}methyl)acetamide

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